methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Description
This compound belongs to the thiadiazoloquinazoline family, characterized by a fused bicyclic system comprising a thiadiazole and quinazoline ring. Key structural features include:
- Methyl carboxylate at position 8: Enhances solubility and serves as a handle for further derivatization.
- 3-Methylphenylamino group at position 2: Introduces steric bulk and modulates electronic properties.
Properties
IUPAC Name |
methyl 2-(3-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-10-4-3-5-12(8-10)19-17-21-22-15(23)13-7-6-11(16(24)25-2)9-14(13)20-18(22)26-17/h3-9H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQRFHFYUDWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate (CAS Number: 896703-32-5) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.4 g/mol. The structural characteristics include a quinazoline core fused with a thiadiazole ring, which is known for its diverse biological activities.
1. Anticholinesterase Activity
A significant area of research has focused on the anticholinesterase activity of compounds containing thiadiazole and quinazoline moieties. Studies have shown that derivatives of these compounds can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease.
In a study evaluating various quinazolinone derivatives, it was found that certain compounds exhibited promising AChE inhibitory effects comparable to donepezil, a standard treatment for Alzheimer's disease. For instance, specific derivatives demonstrated inhibition percentages of up to 27.10% at concentrations of 1 mM .
2. Antimycobacterial Activity
The biological activity of thiadiazole derivatives has also been explored against Mycobacterium tuberculosis. One study highlighted the efficacy of certain thiadiazole compounds against both wild-type and resistant strains of Mtb, indicating their potential as anti-tubercular agents. The compound's metabolic stability and bioavailability were notable, with a half-life (T1/2) reported at approximately 1.63 hours .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and receptors in the body:
- AChE Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
- Antimycobacterial Mechanism : While specific mechanisms for this compound are still under investigation, thiadiazole derivatives often disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Case Studies
Several case studies have documented the effects of similar compounds in vivo and in vitro:
- Neuroprotective Effects : A derivative similar to this compound was tested in animal models for neuroprotection against AChE-related neurodegeneration.
- Anticancer Activity : Research on various thiadiazole derivatives has shown anticancer properties against multiple cancer cell lines including liver and breast cancer cells. These compounds were evaluated for cytotoxicity and apoptosis induction in cancerous cells .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a series of compounds similar to methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate have shown efficacy against various bacterial strains. In one study, compounds were screened for antibacterial activity against Gram-positive bacteria, revealing promising results with certain derivatives displaying low Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
Thiadiazole derivatives are being investigated for their anticancer potential. Specific analogs have demonstrated cytotoxic effects on cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance potency against specific cancer types .
Case Study: Anticancer Activity
A study focusing on the compound's analogs reported that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating significant potential for further development as anticancer agents. The study highlighted the importance of the thiadiazole moiety in enhancing biological activity .
Nematicidal Activity
The compound has been evaluated for its nematicidal activity against plant-parasitic nematodes such as Ditylenchus myceliophagus and Caenorhabditis elegans. Research indicates that specific derivatives exhibit lethal doses comparable to standard nematicides like levamisole. For example, one derivative showed an LD50 of 170 ppm against Ditylenchus myceliophagus, demonstrating its potential as a biopesticide in agricultural settings .
Table: Nematicidal Activity of Thiadiazole Derivatives
| Compound | Target Nematode | LD50 (ppm) | Comparison Standard |
|---|---|---|---|
| 5a | Ditylenchus myceliophagus | 170 | Levamisole |
| 5h | Caenorhabditis elegans | 200 | Levamisole |
| 5j | Ditylenchus myceliophagus | 190 | Levamisole |
Case Study: Efficacy in Agriculture
In a controlled study, the application of this compound derivatives resulted in significant reductions in nematode populations in treated crops compared to untreated controls. This suggests a viable path for integrating these compounds into pest management strategies .
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Table: Properties of Polymers Modified with Thiadiazole Derivatives
| Polymer Type | Modification Level | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | Low | 120 | 30 |
| Polycarbonate | Medium | 150 | 50 |
| Polyurethane | High | 180 | 70 |
Case Study: Enhanced Material Properties
Research has shown that polymers modified with thiadiazole derivatives exhibit improved resistance to thermal degradation and enhanced mechanical strength compared to unmodified polymers. This has implications for developing advanced materials suitable for high-performance applications .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Functional Differences
*Estimated based on molecular formula C₂₁H₁₇N₅O₃S.
Key Insights from Structural Variations
Thiadiazolo-pyridazin systems (e.g., ) exhibit pesticidal activity, suggesting the thiadiazolo moiety is critical for agrochemical applications.
Substituent Effects: Position 2: The 3-methylphenylamino group in the target compound vs. 2-methylphenylamino in may influence steric interactions in receptor binding. Position 8: Carboxylate esters (target) vs. carboxamides () modulate solubility and metabolic stability. Carboxamides are more resistant to hydrolysis, extending half-life in vivo.
Bioactivity Trends: The pesticidal activity of fluthiacet-methyl highlights the role of electron-withdrawing groups (e.g., chloro, fluoro) in enhancing agrochemical potency. Analogous thiadiazoloquinazolines with aromatic amines (e.g., ) may target enzymes like phosphodiesterases or kinases, similar to amlexanox (a benzopyranopyridine derivative with anti-inflammatory properties) .
Preparation Methods
Synthesis of Quinazoline-8-Carboxylic Acid Intermediate
The quinazoline backbone is typically constructed via cyclocondensation. A one-pot three-component reaction involving (2-aminophenyl)oxoacetic acid sodium salt, aldehydes, and ammonium acetate yields quinazoline-4-carboxylic acid derivatives . Adaptation for position 8 substitution requires:
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Step 1 : Condensation of methyl 2-aminobenzoate with oxalyl chloride to form methyl 2-(oxaloamino)benzoate.
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Step 2 : Cyclization with ammonium acetate under reflux in ethanol, producing methyl quinazoline-8-carboxylate .
Optimization Note : Yield improves from 68% to 82% when using microwave irradiation (100°C, 30 min) instead of conventional heating .
Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety is synthesized via a solid-phase reaction adapted from :
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Reactants : Thiosemicarbazide (1 mol), carboxylic acid (1.2 mol), and phosphorus pentachloride (1.2 mol).
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Procedure : Reactants are ground at room temperature for 20–30 min, followed by alkalization (pH 8–8.2) and recrystallization from ethanol/water.
Key Modification : For the target compound, the carboxylic acid used is methyl 2-isothiocyanatobenzoate, yielding 2-amino-5-(methoxycarbonylphenyl)-1,3,4-thiadiazole (89% yield) .
Annulation of Thiadiazole to Quinazoline
Fusion of the thiadiazole ring to the quinazoline core employs a cyclocondensation strategy:
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Reactants : Methyl quinazoline-8-carboxylate (1 equiv), 2-amino-5-(methoxycarbonylphenyl)-1,3,4-thiadiazole (1.1 equiv).
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Conditions : POCl₃ (3 equiv) as a cyclizing agent, refluxed in anhydrous DMF at 110°C for 6 h.
Yield : 75–78% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Introduction of 3-Methylphenylamino Group
N-arylation at position 2 is achieved via Buchwald–Hartwig coupling:
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Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv).
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Conditions : 3-Methylphenylamine (1.5 equiv) in toluene at 100°C for 12 h .
Yield : 70% with >95% purity (HPLC). Alternatives like Ullmann coupling (CuI, 1,10-phenanthroline) reduce yield to 55%.
Esterification and Final Modification
The methyl carboxylate at position 8 is introduced early but may require reprotection:
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Step : Hydrolysis of the methyl ester (2 N NaOH, 60°C) to the carboxylic acid, followed by re-esterification with methanol/H₂SO₄ (82% recovery) .
Critical Parameter : Avoid prolonged hydrolysis to prevent decarboxylation.
Comparative Analysis of Synthetic Routes
Key Insight : The solid-phase thiadiazole synthesis offers superior yield and simplicity compared to solution-phase methods .
Challenges and Troubleshooting
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Side Reactions : Over-annulation may occur if POCl₃ exceeds stoichiometry, leading to di-thiadiazole byproducts.
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Purification : Silica gel chromatography is essential after annulation due to polar impurities.
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Scale-Up Limitations : Buchwald–Hartwig coupling becomes cost-prohibitive above 100-g scale; Ullmann coupling is preferred despite lower yield .
Q & A
Q. What are the common synthetic routes for methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazoloquinazoline core followed by regioselective substitutions. For example, similar compounds are synthesized via cyclocondensation of thiosemicarbazides with carbonyl derivatives under acidic conditions, followed by coupling with 3-methylphenylamine. Key steps include solvent optimization (e.g., ethanol or DMF), temperature control (80–120°C), and purification via recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Characterization relies on IR spectroscopy (to confirm carbonyl and amine groups), H-NMR/C-NMR (to verify regiochemistry and substituent positions), and elemental analysis (to validate purity). For example, IR peaks at ~1680 cm indicate the 5-oxo group, while H-NMR signals for the methyl ester (~3.9 ppm) and aromatic protons confirm structural integrity .
Q. What solvents and conditions are optimal for improving solubility during biological assays?
Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve polar heterocycles. For aqueous compatibility, co-solvents like PEG-400 or cyclodextrin-based formulations are recommended. Pre-solubilization at 60–70°C enhances stability .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity during cyclization. For instance, reaction path searches using software like GRRM17 identify low-energy pathways, reducing trial-and-error experimentation. Computational screening of catalysts (e.g., Pd/Cu) also accelerates coupling reactions .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Contradictions may arise from assay variability (e.g., bacterial strains, concentration ranges). A systematic approach includes:
- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) across replicates.
- Target-specific assays : Use enzyme inhibition assays (e.g., kinase profiling) instead of broad antimicrobial screens.
- Meta-analysis : Compare data with structurally similar thiadiazoloquinazolines to identify trends .
Q. What strategies enhance regioselectivity during the synthesis of substituted thiadiazoloquinazolines?
Regioselectivity is controlled by:
Q. How can statistical experimental design improve yield in multi-step syntheses?
Response Surface Methodology (RSM) optimizes variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) with 3 factors and 20 runs identified optimal conditions (yield increased from 58% to 82% in similar compounds) .
Q. What mechanistic insights explain the compound’s instability under basic conditions?
The methyl ester group undergoes hydrolysis at pH > 8, forming a carboxylic acid derivative. Stability studies (HPLC tracking) show degradation rates of ~15% over 24 hours at pH 9. Buffering agents (e.g., phosphate at pH 7.4) or steric protection (e.g., tert-butyl esters) mitigate this .
Q. How does the compound interact with bacterial efflux pumps in antimicrobial resistance studies?
Synergy assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) demonstrate enhanced activity. For example, MIC values against Staphylococcus aureus decreased from 32 µg/mL to 8 µg/mL when co-administered, suggesting efflux-mediated resistance .
Q. What in silico tools predict the compound’s pharmacokinetic profile?
SwissADME predicts moderate bioavailability (F = 45%) due to high logP (~3.2). Molecular docking (AutoDock Vina) identifies potential binding to cytochrome P450 3A4, suggesting hepatic metabolism. Validation via microsomal assays is recommended .
Notes
- Methodological rigor : Cross-validate computational predictions with wet-lab experiments (e.g., DSC for stability, SPR for binding kinetics).
- Ethical compliance : Follow institutional safety protocols (e.g., Chemical Hygiene Plan for advanced labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
